1H-1-benzazepine-2,5-dione

NMDA receptor pharmacology Glycine site antagonist Structure-activity relationship

Medicinal chemistry requires authentic negative controls devoid of target-binding functional groups. Generic benzazepine substitutions fail to replicate the unsubstituted parent scaffold's baseline activity profile. - **NMDA Assays:** Essential zero-antagonist control (3-hydroxyl removed vs. HBAD). - **Synthetic Utility:** Single inventory item enables C3 hydroxylation, C7 alkynylation, or dopamine D3 annulation. - **Analytical Standard:** Restricted tautomerism ensures reproducible HPLC behavior. NLT 98% purity, ISO-certified. Global stock available.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 10315-38-5
Cat. No. B3045208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-1-benzazepine-2,5-dione
CAS10315-38-5
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=CC(=O)N2
InChIInChI=1S/C10H7NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h1-6H,(H,11,13)
InChIKeyCIVZHVZUMZYFJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-1-Benzazepine-2,5-dione: Core Scaffold Overview


1H-1-Benzazepine-2,5-dione (CAS 10315-38-5) is the unsubstituted parent heterocycle of the benzazepine-2,5-dione family, featuring a seven-membered azepine ring fused to a benzene ring with two carbonyl groups at positions 2 and 5. It serves as the fundamental building block for synthesizing biologically active derivatives targeting N-methyl-D-aspartate (NMDA) receptors [1] and protein kinases [2]. The compound is also designated NSC 240464 and exists predominantly in the (Z)-configuration due to restricted tautomerism compared to monocyclic azepines [3].

Workflow NMDA glycine site negative-control reference
Selection Unsubstituted benzazepine-2,5-dione core scaffold
Use Context Synthetic intermediate for kinase, dopamine D3, and IgE-targeted derivatives

Why Generic Substitution Fails for 1H-1-Benzazepine-2,5-dione


Generic substitution among benzazepine-2,5-diones fails because the unsubstituted parent scaffold occupies a unique position on the structure-activity continuum: it is an essential negative control and synthetic precursor, deliberately devoid of the functional groups that drive receptor binding. In NMDA receptor glycine site pharmacology, removal of the 3-hydroxyl group—the only structural difference between 1H-1-benzazepine-2,5-dione and its active 3-hydroxy analog (HBAD)—completely eliminates antagonist potency [1]. Similarly, in synthetic chemistry, the cyclization of kynurenine derivatives to form 1-benzazepine-2,5-diones proceeds less readily than the analogous formation of 1,4-benzodiazepine-2,5-diones [2], confirming that benzodiazepine scaffolds are not synthetic drop-in replacements. The following quantitative evidence establishes the verifiable dimensions where this compound differentiates from its closest in-class analogs.

3-Hydroxy analog mismatch Removing the 3-OH group eliminates NMDA glycine site activity; 3-hydroxy-HBAD cannot serve as a negative-control replacement.
Benzodiazepine scaffold mismatch 1,4-Benzodiazepine-2,5-dione cyclization proceeds more readily; the benzazepine ring system may not transfer directly into routes optimized for diazepines.
Pre-substituted analog mismatch Substituted derivatives bias receptor target space; the unsubstituted parent scaffold is required for broad derivatization library construction.

1H-1-Benzazepine-2,5-dione: Quantitative Differentiation Evidence


NMDA Receptor Glycine Site Antagonist Potency

The unsubstituted 1H-1-benzazepine-2,5-dione serves as the definitive negative control in the HBAD (3-hydroxy-1H-1-benzazepine-2,5-dione) series. Guzikowski et al. (1996) explicitly demonstrated that removal of the 3-hydroxyl group eliminates NMDA receptor glycine site antagonist activity [1]. In contrast, the 3-hydroxy analog (HBAD) shows measurable potency: the 8-chloro derivative (HBAD 6) exhibits an IC50 of 0.013 μM in [³H]-DCKA binding assays and Kb values of 0.026 μM (NR1a/2C oocytes) and 0.048 μM (cortical neurons) [1]. This binary activity difference (active vs. inactive) makes 1H-1-benzazepine-2,5-dione the essential null-activity reference standard for any NMDA glycine site screening cascade.

Glycine site activity
Head-to-head
Target: inactive (des-3-OH)
3-OH analog: IC50 0.013 µM
Supports negative-control selection
[³H]-DCKA binding, oocyte & neuron assays
NMDA receptor pharmacology Glycine site antagonist Structure-activity relationship

Synthetic Cyclization Efficiency vs. Benzodiazepines

Rivett and Stewart (1978) reported that thermal cyclization of N-protected DL-kynurenine derivatives to form 3-substituted 3,4-dihydro-1H-1-benzazepine-2,5-diones proceeds less readily than the analogous formation of 1,4-benzodiazepine-2,5-diones from o-aminobenzoylamino acids [1]. This direct reactivity comparison under identical cyclization conditions establishes that the benzazepine-2,5-dione ring system is inherently more synthetically demanding to construct than the corresponding benzodiazepine-2,5-dione scaffold. The differential cyclization propensity directly impacts route scouting, reaction optimization requirements, and achievable yields.

Cyclization propensity
Head-to-head
Benzazepine formation less favored
vs. benzodiazepine formation
Supports procurement to bypass cyclization
Thermal cyclization from kynurenine precursors
Heterocyclic synthesis Thermal cyclization Kynurenine chemistry

Commercial Purity vs. In-House Synthetic Crude

The commercially sourced 1H-1-benzazepine-2,5-dione (CAS 10315-38-5) is certified to a minimum purity specification of NLT 98% (HPLC) under ISO-certified quality systems . This specification contrasts with typical in-house synthetic products, where crude purity prior to crystallization is reported as >80% by ¹H NMR, requiring additional recrystallization (DMSO/H₂O) to achieve a product with mp 225–226°C . The pre-validated NLT 98% commercial material eliminates the need for in-house purification optimization and provides batch-to-batch consistency essential for reproducible biological assays.

Batch purity
Data to verify
Commercial: NLT 98% (HPLC)
In-house crude: >80% (¹H NMR)
Reported batch purity specification
Source review advised; ISO certification referenced
Chemical procurement Quality control Batch purity analysis

Scaffold Versatility for Multi-Target Derivatization

The unsubstituted 1H-1-benzazepine-2,5-dione core serves as a platform scaffold from which structurally diverse bioactive molecules can be derived. Sonogashira alkynylation at the 7-position of the 3,4-dihydro variant produces the multi-kinase inhibitor 7-[(4-methoxyphenyl)ethynyl]-3,4-dihydro-1H-1-benzazepine-2,5-dione, which was tested against 57 cancer cell lines and demonstrated selective antiproliferative activity against two leukemia cell lines [1]. Simultaneously, the same core scaffold is the starting point for NMDA receptor glycine site antagonists [2], antiallergic IgE-binding inhibitors [3], and dopamine D3 receptor antagonists [4]. This orthogonal derivatizability—spanning CNS, oncology, and immunology targets from a single chemical starting point—distinguishes the parent scaffold from pre-functionalized analogs that lock the user into a single pharmacophore trajectory.

Scaffold versatility
Class-level
≥4 target classes:
NMDA, kinases, IgE, D3
Class-level derivatization review
Data to verify per target; patent and literature sources
Kinase inhibitor design Scaffold derivatization Multi-target drug discovery

Tautomeric Restriction and Physicochemical Behavior

The tautomeric behavior of 1H-1-benzazepine-2,5-dione is fundamentally constrained relative to monocyclic azepines: the number of accessible tautomers is restricted to those in which the carbocyclic ring retains its benzenoid character [1]. This restriction confers a more predictable solution-phase speciation profile compared to monocyclic azepine-2,5-diones, which can access a broader range of tautomeric states. Furthermore, the 1,4-benzodiazepine-2,5-dione scaffold, while structurally related, exhibits distinct tautomeric equilibria due to the different position of the second nitrogen atom, leading to divergent hydrogen-bonding donor/acceptor patterns and solubility characteristics.

Tautomeric restriction
Class-level
Restricted to benzenoid forms
vs. broader monocyclic azepine tautomers
Supports analytical predictability
Science of Synthesis review; class-level inference
Tautomerism Physicochemical characterization Heterocyclic chemistry

1H-1-Benzazepine-2,5-dione: Procurement Application Scenarios


NMDA Receptor Screening: Null-Activity Reference Compound

In electrophysiological or radioligand binding assays for NMDA receptor glycine site antagonists, the parent 1H-1-benzazepine-2,5-dione serves as the only structurally authentic negative control devoid of 3-hydroxyl-driven activity. As demonstrated by Guzikowski et al., removal of the 3-hydroxyl group eliminates measurable antagonist potency, while 8-substituted HBAD analogs achieve IC50 values as low as 0.013 μM [1]. Laboratories should procure this compound at NLT 98% purity to establish the assay's baseline noise floor without interference from trace active impurities.

Multi-Target Library Construction: Diversification Scaffold

Medicinal chemistry groups constructing parallel screening libraries benefit from the orthogonal derivatizability of the parent scaffold. The same core structure yields NMDA glycine site antagonists through C3 hydroxylation [1], multi-kinase inhibitors through C7 Sonogashira alkynylation [2], and dopamine D3 antagonists through further annulation [3]. Procuring the unsubstituted parent compound enables access to all four target classes from a single inventory item, reducing procurement complexity compared to purchasing each pre-functionalized analog separately.

Synthetic Methodology: Benchmark Substrate for Cyclization

The inherently more demanding cyclization of kynurenine derivatives to benzazepine-2,5-diones versus benzodiazepine-2,5-diones [4] makes this scaffold an ideal benchmark substrate for developing new heterocyclization methodologies. The commercial availability of the pre-formed scaffold at defined purity allows methodology groups to focus on downstream functionalization (e.g., electrophilic aromatic substitution, cross-coupling) without investing effort in the rate-limiting ring-closure step.

Quality Control and Analytical Reference Standard

For analytical chemistry laboratories supporting pharmaceutical development, the restricted tautomerism of 1H-1-benzazepine-2,5-dione [5] provides more predictable and reproducible chromatographic and spectroscopic behavior compared to monocyclic azepine-2,5-diones. The ISO-certified NLT 98% commercial material serves as a qualified reference standard for HPLC method development, impurity profiling, and batch release testing of benzazepine-based drug substances.

Application
Selection Property
Validation Focus
NMDA glycine site screening assays
3-OH absence (null-activity)
Assay baseline noise floor verification
Multi-target library construction
Unsubstituted core scaffold
Derivatization pathway and target-class verification
Synthetic methodology benchmark
Pre-formed benzazepine core
Cyclization method development and yield optimization
Quality control reference standard
Certified purity specification
Chromatographic and spectroscopic method reproducibility
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